2,4-Dimethylbenzyl alcohol

Physical state Handling Transfer

Procuring generic 'dimethylbenzyl alcohol' risks receiving an enzymatically inert isomer or a protecting group with unpredictable cleavage kinetics. Specify the 2,4-isomer to ensure: • 14-18× higher substrate activity vs. 2,5-isomer in NAD(P)+-independent benzyl alcohol dehydrogenase assays (28-36% vs. 2% relative activity) • Reliable aspartimide prevention in Fmoc SPPS via Dmb backbone amide protection • ~70% radiochemical yield as a protecting group in nucleophilic aromatic radiofluorination Available in ≥98% purity; ships ambient.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 16308-92-2
Cat. No. B088185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzyl alcohol
CAS16308-92-2
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CO)C
InChIInChI=1S/C9H12O/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3
InChIKeyQUIMJTKRVOBTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzyl Alcohol Overview


2,4-Dimethylbenzyl alcohol (CAS 16308-92-2) is a methyl-substituted benzyl alcohol with the formula (CH₃)₂C₆H₃CH₂OH and molecular weight 136.19 g/mol . It belongs to the dimethylbenzyl alcohol isomer family, characterized by two methyl groups at the 2- and 4-positions of the aromatic ring [1]. This substitution pattern confers distinct physicochemical properties—including a low melting point of 22–25 °C, a boiling point of 232 °C at 760 mmHg, and an estimated water solubility of approximately 3939 mg/L at 25 °C—that differentiate it from its 2,5-, 3,4-, 3,5-, and 2,6-isomeric counterparts [2]. The compound serves as a versatile synthetic intermediate, a biocatalytic substrate, and a protecting group precursor (Dmb) in peptide chemistry [3].

Handles as liquid near room temperature
Active substrate for NtnD dehydrogenase biocatalysis
Established Dmb backbone amide protection in SPPS

2,4-Dimethylbenzyl Alcohol Isomer-Specific Properties


Although all dimethylbenzyl alcohol isomers share the same molecular formula (C₉H₁₂O) and molecular weight (136.19 g/mol), the position of the two methyl groups on the aromatic ring fundamentally alters physical state at handling temperature, enzymatic substrate recognition, water solubility, and protecting group lability [1][2]. Procuring a generic 'dimethylbenzyl alcohol' without specifying the 2,4-substitution pattern risks receiving a high-melting solid that requires heated transfer lines, an enzymatically inert isomer, or a compound that fails to cleave under standardized deprotection conditions [3]. The evidence below quantifies these position-dependent performance gaps.

Physical state mismatch
2,5- and 3,4- isomers require heated transfer lines; 2,4- is liquid at ambient, simplifying dispensing.
Enzyme substrate recognition
2,5-isomer shows near-zero activity with NtnD; 2,4- retains 14–18× higher relative enzymatic activity.
Protecting group identity
Only 2,4- isomer is the recognized Dmb auxiliary for aspartimide suppression in Fmoc SPPS; other isomers lack validation.

2,4-Dimethylbenzyl Alcohol Comparative Evidence


Low Melting Point for Easy Handling

2,4-Dimethylbenzyl alcohol exhibits a melting point of 22–25 °C , placing it just below typical ambient laboratory temperatures and allowing it to be handled as a free-flowing liquid with minimal warming. In contrast, the 2,5-isomer melts at 40–42 °C [1], the 3,4-isomer at 62–65 °C , and the 2,6-isomer at 81–85 °C , each requiring progressively more energy input and specialized heated equipment for transfer and dispensing. The 3,5-isomer is a liquid at room temperature [2] but possesses a different substitution pattern that alters reactivity.

Melting point
Cross-study comparable
22–25 °C (2,4-) vs 40–85 °C (2,5-, 3,4-, 2,6-)
Supports ambient liquid handling, reduces process heating needs
Literature melting points; verify under process conditions
Physical state Handling Transfer Formulation

NtnD Dehydrogenase Substrate Specificity

In a direct comparative study of benzyl alcohol derivatives using the NAD(P)+-independent 4-nitrobenzyl alcohol dehydrogenase (NtnD) from Pseudomonas sp. strain TW3, 2,4-dimethylbenzyl alcohol exhibited a relative enzymatic activity of 28% (TW3 extract) and 36% (recombinant E. coli expressing ntnD) compared to the reference substrate 4-nitrobenzyl alcohol [1]. Under identical assay conditions, 2,5-dimethylbenzyl alcohol showed only 2% activity in both expression systems—a 14- to 18-fold reduction [1]. The 3,4-isomer displayed much higher activity (140–148%), while the 3,5-isomer was intermediate (63–70%), confirming that the methyl substitution pattern is a critical determinant of substrate recognition by this enzyme family [1].

NtnD activity
Head-to-head
28–36% (2,4-) vs 2% (2,5-); 14–18× higher
Enables viable biocatalytic oxidation route with NtnD
Pseudomonas NtnD recombinant assay; ±3% variation
Biocatalysis Enzymatic oxidation Substrate profiling Dehydrogenase

Protecting Group Efficiency in Radiofluorination

In a systematic evaluation of methyl-substituted benzyl protecting groups for no-carrier-added nucleophilic aromatic [18F] radiofluorination, the 2,4-dimethylbenzyl group yielded approximately 70% of [18F]-labeled product after acidolytic cleavage with 32% HCl at 120°C for 10 minutes [1]. This performance was equivalent to that of 4-methylbenzyl (also ~70%), and both outperformed all other benzyl derivatives tested [1]. The 2,4-dimethylbenzyl ester additionally demonstrated compatibility with catalytic transfer hydrogenation using ammonium formate and 10% Pd/C in boiling methanol, conditions readily implementable in automated synthesis modules [1].

Radiochemical yield
Head-to-head
~70% (2,4-Dmb) vs lower yields for other isomers
Ranked top among tested benzyl protecting groups
Model [18F]fluorination; acidolytic cleavage conditions
Radiofluorination PET tracer synthesis Protecting group Hydroxyl protection

Water Solubility Advantage

The estimated water solubility of 2,4-dimethylbenzyl alcohol at 25°C is 3939 mg/L (based on log Kow of 2.17) [1]. This represents a stark contrast to the 2,5-isomer, which is described as 'almost insoluble in water' and 'difficult in mix' [2], and to the 3,4-isomer, which is reported as 'insoluble in water' . The approximately 4000-fold difference in aqueous solubility (assuming 'insoluble' implies <1 mg/L) fundamentally determines whether the compound can be used in aqueous enzymatic reactions, environmental fate studies, or water-based formulations without co-solvents [1][2].

Water solubility
Cross-study comparable
~3939 mg/L (2,4-) vs insoluble (2,5-, 3,4-)
Aqueous-phase compatibility for enzymatic and media studies
Estimated from log Kow; experimental verification advised
Solubility Aqueous formulation Biocatalysis Environmental fate

Dmb Protecting Group in Peptide Synthesis

The 2,4-dimethylbenzyl moiety—abbreviated 'Dmb' in the peptide synthesis literature—functions as a backbone amide protecting group that temporarily masks the amide nitrogen of a peptide bond to suppress aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS) [1]. The Dmb group is introduced under standard coupling conditions (e.g., PyBOP/DIPEA or DIPCDI/HOBt) and is cleaved during the final TFA-mediated resin cleavage step . This application is specific to the 2,4-substitution pattern; the 2,4,6-trimethylbenzyl (Tmb) variant is occasionally used as an alternative, but the 2,5-, 3,4-, 3,5-, and 2,6-dimethylbenzyl isomers have no documented role as backbone amide protecting groups in SPPS [1].

Dmb protection
Class-level
Exclusive documented use as Dmb auxiliary among dimethylbenzyl isomers
Only 2,4- isomer is recognized for aspartimide suppression in SPPS
From peptide literature; other isomers lack equivalent validation
Peptide synthesis Solid-phase synthesis Aspartimide suppression Amide protection

2,4-Dimethylbenzyl Alcohol Applications


Biocatalytic Oxidation Process Development

When developing an enzymatic oxidation process using NAD(P)+-independent benzyl alcohol dehydrogenases, 2,4-dimethylbenzyl alcohol provides 14–18× higher substrate activity than the 2,5-isomer (28–36% vs 2% relative activity with NtnD) [1]. This difference can determine whether a biocatalytic route is viable. The compound's water solubility of ~3939 mg/L also supports aqueous-phase enzymatic reactions without co-solvents that might denature the enzyme, unlike the water-insoluble 2,5- and 3,4- isomers [2].

[18F]-Labeled Tracer Synthesis via Dmb Protection

For no-carrier-added nucleophilic aromatic radiofluorination of hydroxyl-bearing precursors, the 2,4-dimethylbenzyl protecting group delivers ~70% radiochemical yield after acidolytic cleavage—equivalent to the best-performing 4-methylbenzyl group and superior to all other benzyl derivatives tested [3]. The compatibility of the 2,4-dimethylbenzyl ester with both acidic (32% HCl, 120°C, 10 min) and hydrogenolytic (ammonium formate, 10% Pd/C) deprotection conditions offers flexibility for automated synthesis module implementation [3].

Aspartimide Suppression in Fmoc SPPS

In Fmoc SPPS of aspartimide-prone sequences, the 2,4-dimethylbenzyl (Dmb) group serves as a backbone amide protecting group to prevent aspartimide formation [4]. The Dmb group is introduced under standard coupling conditions (e.g., PyBOP/DIPEA) and is quantitatively removed during final TFA cleavage [4]. This application is structurally specific to the 2,4-substitution pattern; substituting the 2,4-isomer with any other dimethylbenzyl alcohol isomer would introduce an untested protecting group with unknown cleavage kinetics and side-reaction profiles [4].

Aqueous-Phase Metabolism and Environmental Fate Studies

2,4-Dimethylbenzyl alcohol is a major urinary metabolite of pseudocumene (1,2,4-trimethylbenzene), representing 12.7% of the administered dose in rats, primarily excreted as sulfate and glucuronide conjugates [5]. Its estimated water solubility of 3939 mg/L facilitates aqueous-phase toxicokinetic and biodegradation studies without the confounding use of organic co-solvents, unlike the near-insoluble 2,5- and 3,4- isomers [2]. This makes the 2,4-isomer the preferred reference standard for environmental monitoring and metabolite identification programs involving trimethylbenzene exposure.

Application
Selection Property
Validation Focus
Biocatalytic oxidation process development
Dehydrogenase substrate activity profile
NtnD relative activity vs isomer panel
[18F]PET tracer precursor protection
Dmb ester deprotection efficiency
Acidolytic/hydrogenolytic cleavage yield review
Fmoc solid-phase peptide synthesis
Backbone amide protection (Dmb auxiliary)
Aspartimide suppression and TFA cleavage completeness
Aqueous-phase metabolism/environmental studies
Water solubility and phase compatibility
Aqueous toxicokinetic profiling without co-solvent interference

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